1-Caffeoylquinic acid

Descripción general

Descripción

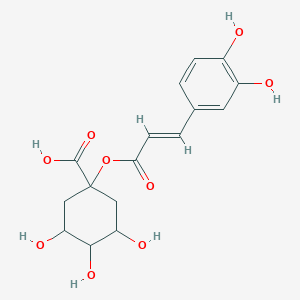

El Ácido 1-O-Cafeoilquínico es un compuesto fenólico que pertenece a la familia de los ácidos cafeoilquínicos. Estos compuestos son ésteres formados por la esterificación del ácido cafeico y el ácido quínico. Están ampliamente distribuidos en diversas plantas y son conocidos por sus importantes beneficios para la salud, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

El Ácido 1-O-Cafeoilquínico se puede sintetizar mediante la esterificación del ácido cafeico y el ácido quínico. La reacción generalmente implica el uso de un catalizador ácido y se lleva a cabo bajo condiciones controladas de temperatura y presión. Los métodos de producción industrial a menudo implican la extracción del compuesto de fuentes naturales como los granos de café, las alcachofas y otras plantas ricas en ácidos cafeoilquínicos .

Análisis De Reacciones Químicas

El Ácido 1-O-Cafeoilquínico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.

Sustitución: Los reactivos comunes utilizados en reacciones de sustitución incluyen halógenos y otros electrófilos.

Hidrólisis: Esta reacción rompe el enlace éster, produciendo ácido cafeico y ácido quínico como productos principales

Aplicaciones Científicas De Investigación

El Ácido 1-O-Cafeoilquínico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto estándar para métodos analíticos y como precursor para la síntesis de otros compuestos fenólicos.

Biología: El compuesto se estudia por su papel en los mecanismos de defensa de las plantas y sus propiedades antioxidantes.

Medicina: Ha demostrado potencial en la prevención y el tratamiento de diversas enfermedades, como el cáncer, la diabetes y las enfermedades cardiovasculares.

Industria: El compuesto se utiliza en la industria alimentaria y de bebidas como antioxidante y conservante natural .

Mecanismo De Acción

El mecanismo de acción del Ácido 1-O-Cafeoilquínico implica su interacción con diversos objetivos y vías moleculares:

Actividad antioxidante: El compuesto elimina los radicales libres e inhibe el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias.

Actividad anticancerígena: El compuesto induce la apoptosis en las células cancerosas e inhibe el crecimiento tumoral al modular diversas vías de señalización .

Comparación Con Compuestos Similares

El Ácido 1-O-Cafeoilquínico es parte de una familia más grande de ácidos cafeoilquínicos, que incluyen:

Ácido clorogénico (Ácido 3-O-Cafeoilquínico): Conocido por sus fuertes propiedades antioxidantes.

Ácido 4-O-Cafeoilquínico:

Ácido 5-O-Cafeoilquínico: Conocido como ácido neochlorogénico, ampliamente estudiado por sus efectos neuroprotectores.

Ácidos dicafeoilquínicos: Compuestos con dos grupos cafeoil, que muestran actividades biológicas mejoradas

El Ácido 1-O-Cafeoilquínico es único debido a su posición de esterificación específica, que influye en su biodisponibilidad y actividad biológica.

Actividad Biológica

1-Caffeoylquinic acid (1-CQA) is a member of the caffeoylquinic acids (CQAs) family, which are polyphenolic compounds derived from the phenylpropanoid pathway. These compounds have garnered significant attention due to their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. This article aims to provide a detailed overview of the biological activity of 1-CQA, supported by research findings, case studies, and data tables.

Chemical Structure and Sources

This compound is characterized by the presence of a caffeoyl group attached to quinic acid. Its chemical structure can be denoted as follows:

- Chemical Formula : CHO

- Molecular Weight : 286.24 g/mol

1-CQA is predominantly found in various plants, including coffee beans (Coffea arabica), artichokes (Cynara scolymus), and certain fruits like plums (Prunus domestica) .

Antioxidant Activity

1-CQA exhibits potent antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated that 1-CQA can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). These enzymes play a vital role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .

Table 1: Antioxidant Activity of this compound

| Study | Method | Findings |

|---|---|---|

| Hamed et al. (2020) | In vitro | Increased SOD and CAT activity in cell cultures treated with 1-CQA. |

| Nzekoue et al. (2020) | Animal model | Reduced malondialdehyde levels indicating decreased lipid peroxidation. |

| Trendafilova et al. (2020) | HPLC analysis | Significant scavenging of DPPH radicals by 1-CQA. |

Anti-inflammatory Effects

The anti-inflammatory properties of 1-CQA have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). This activity suggests potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Research indicates that 1-CQA may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation. A study utilizing Caenorhabditis elegans models showed that 1-CQA extended lifespan and improved healthspan by downregulating the insulin/insulin-like growth factor signaling pathway .

Table 2: Neuroprotective Activity of this compound

| Study | Model | Findings |

|---|---|---|

| Gray et al. (2014) | In vitro neurons | Reduced apoptosis in neuronal cells treated with oxidative stressors. |

| Metwally et al. (2020) | Animal model | Improved cognitive function in mice following treatment with 1-CQA. |

Antimicrobial Properties

1-CQA has demonstrated antibacterial and antiviral activities, making it a candidate for further research in infectious disease management. Studies have shown that it can inhibit the growth of various bacterial strains and reduce viral replication in certain contexts .

Table 3: Antimicrobial Activity of this compound

| Study | Pathogen | Findings |

|---|---|---|

| Liu et al. (2020) | Escherichia coli | Inhibition of bacterial growth at concentrations above 100 µg/mL. |

| Taira et al. (2014) | Influenza virus | Reduced viral RNA levels in infected cell cultures treated with 1-CQA. |

Case Study on Lifespan Extension

A notable study investigated the effects of caffeoylquinic acids on lifespan using C. elegans as a model organism. The results indicated that all tested caffeoylquinic acids, including 1-CQA, significantly extended the lifespan of wild-type worms, with enhanced body function metrics observed . This study highlights the potential for caffeoylquinic acids to influence aging-related pathways.

Ethnobotanical Applications

Traditional uses of plants containing 1-CQA have been documented in various ethnobotanical studies, where it has been utilized for its purported health benefits, including its role as an anti-inflammatory and antioxidant agent . These applications underscore the importance of integrating traditional knowledge with modern scientific research.

Propiedades

IUPAC Name |

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUHAXUUFROTF-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308334 | |

| Record name | trans-1-O-Caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928005-87-2 | |

| Record name | 1-Caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-O-Caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.